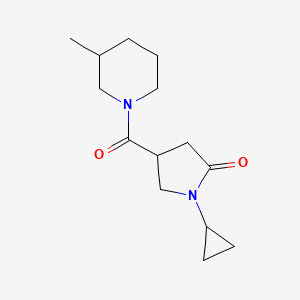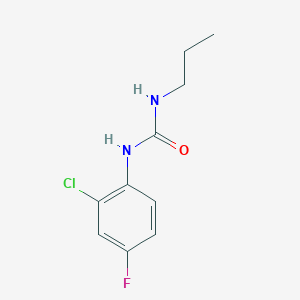![molecular formula C16H17FN2O B7515376 (3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)
(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone, also known as "FPMPM," is a chemical compound that has been studied for its potential applications in scientific research.
作用機序
The mechanism of action of FPMPM involves its binding to the sigma-1 receptor, which leads to various downstream effects. It has been shown to modulate the activity of ion channels, enhance neuronal survival, and regulate the release of neurotransmitters. FPMPM has also been shown to have anti-inflammatory effects and may play a role in the regulation of immune function.
Biochemical and Physiological Effects:
FPMPM has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects in neurological disorders. FPMPM has also been shown to have antioxidant properties and may protect against oxidative stress. Additionally, FPMPM has been shown to have anti-inflammatory effects and may play a role in the regulation of immune function.
実験室実験の利点と制限
One advantage of using FPMPM in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise targeting of this receptor. However, one limitation is that FPMPM may have off-target effects on other receptors and cellular processes. Additionally, the synthesis of FPMPM can be complex and may require specialized equipment and expertise.
将来の方向性
There are several potential future directions for research on FPMPM. One area of focus could be on its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of focus could be on its potential anti-inflammatory and immune-regulating effects. Additionally, further research could be done on the synthesis of FPMPM and its potential modifications to improve its efficacy and specificity.
In conclusion, FPMPM is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has a high affinity for the sigma-1 receptor and has been used as a tool to study this receptor and its role in various neurological disorders. FPMPM has various biochemical and physiological effects, including modulation of ion channels, enhancement of neuronal survival, and regulation of neurotransmitter release. While there are advantages to using FPMPM in lab experiments, there are also limitations, and further research is needed to fully understand its potential applications.
合成法
FPMPM can be synthesized through a multi-step process involving various chemical reactions. One method involves the reaction of 3-fluoroacetophenone with 2-(1-methylpyrrol-2-yl)pyrrolidine in the presence of a base catalyst. This is followed by a reaction with formaldehyde and reduction with sodium borohydride to yield FPMPM.
科学的研究の応用
FPMPM has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes including neurotransmission, ion channel regulation, and cell survival. FPMPM has been used as a tool to study the sigma-1 receptor and its role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
(3-fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-18-9-3-7-14(18)15-8-4-10-19(15)16(20)12-5-2-6-13(17)11-12/h2-3,5-7,9,11,15H,4,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZBNOIEJJMGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)
![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)


![N-[1-(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7515362.png)

![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)
![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)
![7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515384.png)

